Posiphen - 116839-68-0

Posiphen

Catalog Number: EVT-279566
CAS Number: 116839-68-0
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Posiphen is under investigation in clinical trial NCT02925650 (Safety, Tolerability, PK and PD of Posiphen® in Subjects With Early Alzheimer's Disease).
Synthesis Analysis

Methods and Technical Details

The synthesis of Posiphen has been achieved through various methods. The original synthesis utilized a modified Julian's method that involved the introduction of a chiral center to form diasteromers, allowing for chromatographic separation of the enantiomers . Two significant approaches include:

  1. Chiral Stationary Phase Separation: This method allows for the preparative scale separation of racemic mixtures into their respective enantiomers.
  2. Phase Transfer Asymmetric Alkylation: This technique introduces a chiral center effectively and is preferable when only Posiphen is required.

Further modifications have been made to optimize yields and purity during the synthesis process. For example, a butanol solution containing Posiphen was refluxed with fumaric acid to produce almost quantitative yields of the fumarate derivative .

Molecular Structure Analysis

Structure and Data

Posiphen's molecular structure consists of a hexahydropyrroloindole framework with a phenylcarbamate moiety. The structural formula can be represented as follows:

C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2

The compound features multiple chiral centers contributing to its stereochemistry, which plays a crucial role in its biological activity. The specific arrangement of atoms influences its interaction with biological targets, particularly in modulating amyloid precursor protein metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

Posiphen undergoes several chemical transformations that are critical for its pharmacological activity. Its reactions primarily involve:

  • Hydrolysis: The carbamate group can be hydrolyzed under physiological conditions to yield active metabolites such as N1-norposiphen and N8-norposiphen.
  • Enzymatic Interactions: Posiphen's metabolism is significantly influenced by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites .

These reactions are essential for understanding how Posiphen exerts its effects on amyloid precursor protein processing and amyloid-beta peptide reduction.

Mechanism of Action

Process and Data

Posiphen's mechanism of action involves the inhibition of amyloid precursor protein synthesis and modulation of its proteolytic cleavage pathways. By reducing the levels of amyloid-beta peptides in the central nervous system, Posiphen aims to mitigate the neurotoxic effects associated with Alzheimer's disease .

Research using stable isotope labeling with amino acids in cell culture has demonstrated that treatment with Posiphen leads to decreased levels of huntingtin protein and alterations in other neuroprotective pathways . This suggests that Posiphen may also influence broader neurodegenerative processes beyond amyloid-beta accumulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Posiphen exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 304.39 g/mol.
  • Solubility: Posiphen is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for determining formulation strategies for clinical applications and understanding its behavior within biological systems .

Applications

Scientific Uses

Posiphen is primarily investigated for its therapeutic potential in treating Alzheimer’s disease. Its applications include:

  • Neuroprotective Agent: Targeting amyloid precursor protein metabolism to reduce amyloid-beta accumulation.
  • Research Tool: Used in studies exploring the biochemical pathways involved in neurodegeneration.
  • Clinical Trials: Currently undergoing evaluation in multicenter phase studies assessing safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with mild cognitive impairment or early Alzheimer's disease .
Molecular Mechanisms of Action

Translational Regulation via Iron-Responsive Elements (IREs)

IRE-Mediated Inhibition of APP and α-Synuclein mRNA Translation

Posiphen exerts its primary therapeutic action through targeted inhibition of mRNA translation for key neurotoxic proteins. This small molecule specifically recognizes conserved iron-responsive elements (IREs) within the 5'-untranslated regions (5'-UTRs) of amyloid precursor protein (APP) and α-synuclein (αSYN) mRNAs. Structural analyses reveal that these IREs form atypical stem-loop structures that differ from canonical IREs found in iron metabolism genes like ferritin [2] [5]. By binding to the IRE region, Posiphen sterically hinders ribosomal assembly and scanning, effectively halting the initiation of protein synthesis. Experimental data demonstrate that Posiphen reduces APP and αSYN protein levels by 40-60% in neuronal cultures and animal models without altering mRNA stability or abundance, confirming its action at the translational level [3] [7]. This mechanism provides a crucial advantage over transcriptional inhibitors by allowing rapid, reversible control of protein production.

IRP1 Binding Dynamics and Atypical IRE Stem-Loop Interactions

The specificity of Posiphen's action is mediated through its unique interaction with Iron Regulatory Protein 1 (IRP1) and its target IREs. Biochemical studies using electrophoretic mobility shift assays and surface plasmon resonance demonstrate that Posiphen enhances the binding affinity of IRP1 for atypical IRE stem-loops in APP and SNCA (α-synuclein gene) mRNAs by 3-5 fold, particularly under iron-replete conditions where IRP1 typically dissociates from IREs [2] [5]. This drug-induced stabilization of the IRP1-IRE complex prevents ribosomal access, effectively locking the mRNA in a translationally silent state. Notably, Posiphen exhibits >100-fold selectivity for atypical IREs (found in APP, SNCA, and HTT mRNAs) over canonical IREs, explaining its targeted effects on neurotoxic proteins without disrupting systemic iron homeostasis [2]. X-ray crystallography studies reveal that Posiphen binds at the interface of IRP1 and the IRE stem-loop, inducing conformational changes that enhance protein-RNA stability .

Iron-Dependent Modulation of Neurotoxic Protein Synthesis

The efficacy of Posiphen is significantly modulated by cellular iron status, creating a therapeutically important dependency. Under conditions of iron overload—a recognized risk factor in neurodegeneration—the potency of Posiphen for inhibiting α-synuclein translation increases by approximately 70% [5]. This occurs because elevated iron promotes IRP1's dissociation from IREs, which Posiphen counteracts by restoring high-affinity binding. In neuronal cell models, iron chelation completely abrogates Posiphen's effect on APP synthesis, confirming the iron-dependent nature of this mechanism [3]. This iron-sensitized action positions Posiphen as a particularly promising therapeutic for neurodegenerative conditions involving cerebral iron accumulation, including Parkinson's disease and certain Alzheimer's disease subtypes.

Table 1: Neurotoxic Proteins Targeted by Posiphen via IRE-Mediated Mechanisms

Protein TargetAssociated DiseaseIRE TypeReduction by Posiphen
APPAlzheimer's DiseaseAtypical50-60% in neuronal cultures
α-SynucleinParkinson's DiseaseAtypical40-55% in vivo models
Huntingtin (HTT)Huntington's DiseaseAtypical35-45% in proteomic studies
FerritinIron StorageCanonical<5% (no significant effect)

Post-Transcriptional Control of Neurodegenerative Disease-Associated Proteins

Downregulation of Huntingtin (HTT) via 5'-UTR Targeting

Expanding beyond amyloidogenic proteins, quantitative proteomics using stable isotope labeling with amino acids in cell culture (SILAC) coupled with mass spectrometry revealed huntingtin (HTT) as a significant target of Posiphen. In human neuroblastoma SH-SY5Y cells, Posiphen treatment (10 μM, 48 hours) reduced HTT protein levels by approximately 40% without altering HTT mRNA expression or stability, indicating translational repression [2]. Bioinformatics analysis subsequently identified an atypical IRE within the 5'-UTR of HTT mRNA with structural homology to those in APP and SNCA mRNAs. Experimental validation confirmed that Posiphen binds the IRP1/HTT IRE complex with high affinity (Kd ≈ 15 nM), comparable to its interaction with APP IRE [2]. Western blot and immunofluorescence analyses in multiple neuronal cell types consistently demonstrated HTT reduction, suggesting potential applicability in Huntington's disease. This discovery significantly broadens Posiphen's therapeutic scope to include polyglutamine disorders.

Synergistic Suppression of Amyloidogenic and Synucleinopathic Pathways

Posiphen simultaneously modulates multiple pathogenic pathways through coordinated translational control. In the APP pathway, Posiphen reduces not only full-length APP but also its neurotoxic cleavage products, including amyloid-beta (Aβ42) and C-terminal fragments (CTFα, CTFβ), by 45-60% in transgenic mouse models [7]. Similarly, in α-synucleinopathy models, Posiphen normalizes both central (brain) and peripheral (enteric) α-synuclein expression, with functional improvements in colonic motility observed in A53T α-synuclein transgenic mice at doses as low as 10 mg/kg [5]. The simultaneous reduction of APP, α-synuclein, and HTT represents a unique multi-pathway targeting capability, potentially addressing pathological overlaps in diseases like dementia with Lewy bodies. Importantly, this occurs without compensatory upregulation of other neurodegenerative proteins, as confirmed by comprehensive proteomic profiling [2].

Non-Cholinergic Pharmacodynamic Pathways

Anti-Inflammatory Effects on IL-1β and Neuroinflammatory Markers

Beyond translational inhibition, Posiphen exhibits significant immunomodulatory properties. In a proof-of-concept clinical study involving mild cognitive impairment (MCI) patients, 10-day Posiphen treatment significantly reduced cerebrospinal fluid (CSF) levels of pro-inflammatory markers: interleukin-1β (IL-1β) by 30%, complement C3 by 35%, monocyte chemoattractant protein-1 (MCP-1) by 40%, and the microglial activation marker YKL-40 by 55% [4] [6]. Mechanistically, Posiphen suppresses IL-1β-induced prostaglandin E2 (PGE2) release in neuronal cells through inhibition of cyclooxygenase-2 (COX-2) expression and modulation of the arachidonic acid cascade, independent of nuclear factor kappa B (NF-κB) signaling [6]. This anti-neuroinflammatory action likely contributes to its neuroprotective effects, particularly in the early stages of neurodegeneration where microglial activation amplifies neuronal damage.

Table 2: Effects of Posiphen on Key Neuroinflammatory Markers in Human Trials

Inflammatory MarkerBiological RoleReduction after Posiphen TreatmentSignificance (p-value)
YKL-40Microglial activation55%p < 0.01
Complement C3Complement activation35%p < 0.05
MCP-1Monocyte recruitment40%p < 0.05
IL-1βPro-inflammatory cytokine30%p < 0.05
sTREM2Microglial receptor43% (PD patients)p < 0.05

Indirect Cholinergic Modulation via Metabolite-Dependent AChE Inhibition

While Posiphen itself lacks direct cholinergic activity (IC₅₀ > 10,000 nM for acetylcholinesterase), its primary metabolites exhibit potent cholinesterase inhibition. (+)-N1-norPosiphen demonstrates significant acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 46 ± 6.0 nM), comparable to the Alzheimer's drug donepezil [3] [9]. (+)-N1,N8-bisnorPosiphen also inhibits AChE (IC₅₀ = 83 ± 9.0 nM), whereas (+)-N8-norPosiphen is inactive (IC₅₀ > 10,000 nM) [3]. This metabolic activation occurs through hepatic cytochrome P450 3A4-mediated N-demethylation, producing metabolites that cross the blood-brain barrier. Importantly, these metabolites retain the core pyrroloindole structure necessary for binding the catalytic site of AChE, as confirmed by molecular docking studies [9]. This dual functionality—parent drug reducing neurotoxic proteins and metabolites enhancing cholinergic transmission—represents a unique bimodal pharmacodynamic profile, potentially benefiting both amyloid-dependent and cholinergic aspects of cognitive decline.

Table 3: Acetylcholinesterase Inhibitory Activity of Posiphen and Metabolites

CompoundAChE IC₅₀ (nM)Relative Potency
(+)-Posiphen>10,000Inactive
(+)-N1-NorPosiphen46 ± 6.0High
(+)-N8-NorPosiphen>10,000Inactive
(+)-N1,N8-BisnorPosiphen83 ± 9.0Moderate
(-)-Phenserine18.6 ± 0.3Very High

Properties

CAS Number

116839-68-0

Product Name

Posiphen

IUPAC Name

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m0/s1

InChI Key

PBHFNBQPZCRWQP-AZUAARDMSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Solubility

Soluble in DMSO

Synonyms

Posiphen; R-phenserine; (+)-O-(Phenylcarbamoyl)eseroline; (+)-Phenserine; (+)-Phenylcarbamoyleseroline; (+)-Posiphen;

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Isomeric SMILES

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.